molecular formula C5H11ClO B147386 5-Chloro-1-pentanol CAS No. 5259-98-3

5-Chloro-1-pentanol

Cat. No.: B147386
CAS No.: 5259-98-3
M. Wt: 122.59 g/mol
InChI Key: DCBJCKDOZLTTDW-UHFFFAOYSA-N
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Description

5-Chloro-1-pentanol: is an organic compound with the molecular formula C5H11ClO . It is a colorless liquid that is soluble in water and organic solvents such as alcohol and ether. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-1-pentanol can be synthesized through the chlorination of 1-pentanol. The reaction involves the treatment of 1-pentanol with hydrogen chloride gas, resulting in the formation of 1-chloro-1-pentanol. This intermediate is then reacted with a base such as sodium hydroxide or potassium hydroxide to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous feeding of 1-pentanol and hydrogen chloride into a reactor, followed by the addition of a base to neutralize the reaction mixture and isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-1-pentanol can undergo oxidation to form 5-chloropentanal or 5-chloropentanoic acid.

    Reduction: It can be reduced to 5-chloropentane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-1-pentanol is used as a building block in organic synthesis. It is involved in the preparation of various heterocyclic compounds and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated alcohols on cellular processes. It is also used in the synthesis of bioactive molecules and potential therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of surfactants, plasticizers, and other specialty chemicals. It is also employed in the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of 5-chloro-1-pentanol involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in substitution and addition reactions. In biological systems, it can interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

  • 1-Chloro-5-pentanol
  • 5-Bromo-1-pentanol
  • 5-Iodo-1-pentanol

Comparison: 5-Chloro-1-pentanol is unique due to its specific reactivity and the presence of both a hydroxyl and a chloro group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Compared to its brominated and iodinated counterparts, this compound is more readily available and often less expensive .

Properties

IUPAC Name

5-chloropentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO/c6-4-2-1-3-5-7/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBJCKDOZLTTDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063744
Record name 1-Pentanol, 5-chloro-
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Molecular Weight

122.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5259-98-3
Record name 5-Chloro-1-pentanol
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Record name 5-Chloropentanol
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Record name 5-Chloropentanol
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Record name 1-Pentanol, 5-chloro-
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Record name 1-Pentanol, 5-chloro-
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Record name 5-chloropentan-1-ol
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Record name 5-CHLORO-1-PENTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-chloro-1-pentanol interact with electrode surfaces?

A: Research indicates that this compound adsorbs onto the surface of mercury electrodes. [] This adsorption process can be described using the Frumkin isotherm, suggesting that the interaction involves both adsorbate-electrode interactions and lateral interactions between the adsorbed this compound molecules. []

Q2: What is the significance of studying the adsorption of this compound on electrodes?

A: Understanding the adsorption behavior of organic compounds like this compound on electrode surfaces is crucial for several reasons. Firstly, it provides insights into the compound's electrochemical properties. Secondly, this knowledge is essential for developing electrochemical sensors and analytical methods to detect and quantify this compound. [] Additionally, it contributes to our understanding of electrode-molecule interactions, which is relevant for various electrochemical applications, including electrocatalysis and energy storage.

Q3: Has this compound been explored in the context of catalytic reactions?

A: While not directly used as a catalyst, this compound has shown particular reactivity in an aerobic oxidation system. Instead of selectively transforming to the desired aldehyde or acid, this compound undergoes cyclization to undesired products. [] This highlights the importance of carefully considering substrate reactivity and potential side reactions when designing catalytic processes.

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